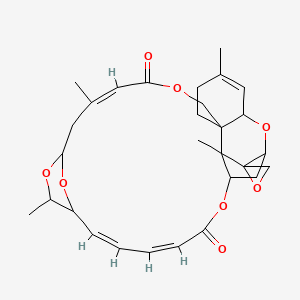

Roridin H

Beschreibung

Historical Context of Macrocyclic Trichothecene (B1219388) Discovery

The broader family of trichothecenes gained significant attention in the mid-20th century due to outbreaks of diseases in both humans and animals who consumed contaminated grains. wikipedia.org One such disease, alimentary toxic aleukia, which affected a large population in the Soviet Union, was linked to grains contaminated with Fusarium species that produce trichothecenes. wikipedia.org The discovery of deoxynivalenol (B1670258) (DON) from wheat in North America in 1980 further spurred research into Fusarium species and led to the identification of trichothecenes from other fungal genera. nih.gov This intensified research led to the isolation and characterization of a vast number of these mycotoxins, including the structurally complex macrocyclic trichothecenes like the roridins. wikipedia.orgmdpi.com

Taxonomic Origins and Producing Organisms of Roridin (B1174069) H

Roridin H is primarily produced by specific species within the fungal genera Stachybotrys and Myrothecium. healthmatters.ioresearchgate.netbiomedres.us

Stachybotrys chartarum, often referred to as "black mold," is a well-known producer of this compound. healthmatters.iorealtimelab.comrebootcenter.comenvirobiomics.com This mold thrives in damp or water-damaged indoor environments, growing on materials such as wood-fiber, ceiling tiles, and gypsum board. healthmatters.iorealtimelab.comenvirobiomics.com S. chartarum has two chemotypes; one produces highly toxic macrocyclic trichothecenes, including satratoxins and roridins, while the other produces less toxic compounds. inspq.qc.caoup.com The production of this compound by S. chartarum is a significant factor in the health concerns associated with indoor mold growth. healthmatters.iorealtimelab.com

Various species of Myrothecium are also known to produce this compound. researchgate.netbiomedres.us Myrothecium verrucaria and Myrothecium roridum have been identified as producers of a range of trichothecenes, including this compound. researchgate.netbiomedres.usbiomedres.us These fungi are often found as plant pathogens. biomedres.usresearchgate.net For instance, a strain of Paramyrothecium roridum (formerly Myrothecium roridum) isolated from strawberry plants was found to produce 8-alpha-hydroxythis compound. plantprotection.pl

While Stachybotrys and Myrothecium are the primary producers, trichothecenes, in general, are produced by a variety of fungi within the order Hypocreales, including the genera Fusarium, Trichoderma, Trichothecium, Cephalosporium, and Verticimonosporium. wikipedia.orgresearchgate.net Additionally, the poisonous mushroom Podostroma cornu-damae produces several trichothecenes, including roridin E. wikipedia.org Baccharinoids, which are related to roridins, have been isolated from the plant Baccharis megapotamica, though it is believed they are produced by an endophytic fungus within the plant. nih.govapsnet.org

Fungal Genera: Myrothecium species

Chemical Classification of this compound within Trichothecenes (Type D)

Trichothecenes are classified into four main types (A, B, C, and D) based on their chemical structure. mdpi.comresearchgate.net this compound is classified as a Type D trichothecene. wikipedia.orgresearchgate.net

The defining characteristic of all trichothecenes is the 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure. researchgate.netmdpi.com This consists of a six-membered ring containing an oxygen atom, flanked by two carbon rings, and features an epoxide group at the C-12 and C-13 positions and a double bond at C-9 and C-10. wikipedia.orgnih.gov

What distinguishes Type D trichothecenes, including this compound, from other types is the presence of a macrocyclic ring that forms a bridge between the C-4 and C-15 positions of the core structure. wikipedia.orgresearchgate.netnih.gov This macrocyclic ring is a diester or triester linkage. iucr.org This additional ring structure makes them pentacyclic macrolides. iucr.org The presence of the spiro-epoxy group, the C9-C10 double bond, and the macrocyclic ring are considered crucial for their biological activity. iucr.org

Table 1: Key Fungal Producers of this compound

| Fungal Genus | Species | Common Habitat |

|---|---|---|

| Stachybotrys | chartarum | Damp building materials healthmatters.iorealtimelab.comenvirobiomics.com |

| Myrothecium | verrucaria | Plant pathogen researchgate.netbiomedres.us |

| Myrothecium | roridum | Plant pathogen biomedres.usbiomedres.us |

Table 2: Classification of Trichothecenes

| Type | Distinguishing Feature at C-8 | Example Compounds |

|---|---|---|

| Type A | Hydroxyl or ester group, or no oxygen | T-2 toxin, neosolaniol (B1681912) mdpi.com |

| Type B | Carbonyl (keto) group | Deoxynivalenol, nivalenol (B191977) mdpi.com |

| Type C | C-7/C-8 epoxide | Crotocin researchgate.net |

| Type D | Macrocyclic ring between C-4 and C-15 | Roridin A, Satratoxin H, this compound wikipedia.orgresearchgate.net |

Contextualization of this compound within the Roridin Subgroup

Macrocyclic trichothecenes are a class of mycotoxins produced by various fungi, including species from the genera Myrothecium, Stachybotrys, and Podostroma. realtimelab.comwikipedia.org These compounds are characterized by a core sesquiterpenoid structure known as the trichothecene nucleus, which features a 12,13-epoxy group crucial for their biological activity. wikipedia.orgmdpi.com What distinguishes macrocyclic trichothecenes is an additional large ring structure formed by an ester bridge. wikipedia.orgmdpi.com

The trichothecenes are broadly classified into types A, B, C, and D. Type D trichothecenes are characterized by the presence of a macrocyclic ring linking C-4 and C-15 of the trichothecene core. wikipedia.org Within this type, the roridin subgroup is a significant family of compounds. This compound, also known as Verrucarin H, is a member of this subgroup. caymanchem.comchembk.comnih.gov The roridins are typically C29 compounds. acs.org this compound is structurally related to other roridins, such as Roridin A and Roridin E, all of which are produced by fungi like Myrothecium verrucaria and Stachybotrys chartarum. realtimelab.comcaymanchem.comfermentek.com

Eigenschaften

Molekularformel |

C29H36O8 |

|---|---|

Molekulargewicht |

512.6 g/mol |

IUPAC-Name |

(12Z,19E,21Z)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |

InChI |

InChI=1S/C29H36O8/c1-17-9-10-28-15-32-25(31)12-18(2)13-26-34-19(3)20(35-26)7-5-6-8-24(30)37-21-14-23(36-22(28)11-17)29(16-33-29)27(21,28)4/h5-8,11-12,19-23,26H,9-10,13-16H2,1-4H3/b7-5+,8-6-,18-12- |

InChI-Schlüssel |

IWFOIUWPNYEUAI-DEBSQDJHSA-N |

Isomerische SMILES |

CC1C2/C=C/C=C\C(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5 |

Kanonische SMILES |

CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5 |

Synonyme |

roridin H |

Herkunft des Produkts |

United States |

Biosynthesis of Roridin H

Genetic Basis of Macrocyclic Trichothecene (B1219388) Biosynthesis

The production of macrocyclic trichothecenes like Roridin (B1174069) H is a genetically controlled process, rooted in the expression of specific biosynthetic gene clusters.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., TRI genes)

The genes responsible for trichothecene biosynthesis, known as TRI genes, are typically found organized in clusters within the fungal genome. wikipedia.orgasm.org In fungi such as Fusarium, these clusters can be extensive, containing genes that encode enzymes, regulatory proteins, and transporters. asm.orgnih.gov For instance, in Fusarium graminearum and Fusarium sporotrichioides, the core TRI cluster spans approximately 26 kb and can include up to 12 genes. nih.gov While much of the initial research focused on Fusarium species, which primarily produce simple trichothecenes, subsequent studies have identified orthologous tri gene clusters in macrocyclic trichothecene producers like Trichoderma and Paramyrothecium roridum. asm.orgusda.gov The organization of these genes within the cluster can differ between fungal genera. asm.org For example, in two Trichoderma species, the tri5 gene, which catalyzes the first committed step in the pathway, is located outside the main cluster, a notable difference from its position within the cluster in Fusarium. asm.org Comparative genomics has been instrumental in identifying genes specific to macrocyclic trichothecene biosynthesis by comparing the gene content of simple and macrocyclic producers. nih.gov

| Fungal Genus | Key Features of TRI Gene Clusters |

| Fusarium | Well-characterized clusters, often at three loci, with a core cluster containing up to 12 genes. asm.orgnih.govmdpi.com |

| Trichoderma | Possess a tri cluster with orthologues of several Fusarium TRI genes, but with a different gene organization. asm.org |

| Paramyrothecium | Contains TRI gene clusters with genes essential for macrocyclic ring formation. usda.govnih.gov |

| Myrothecium | TRI4 homologues have been identified, indicating a conserved core pathway. mdpi.com |

| Stachybotrys | Known producers of macrocyclic trichothecenes, implying the presence of corresponding TRI gene clusters. usda.gov |

Role of Key Biosynthetic Genes (e.g., TRI4, TRI5, TRI24)

The synthesis of the Roridin H molecule is a stepwise process, with specific TRI genes encoding the enzymes for each reaction.

TRI5 : This gene encodes trichodiene (B1200196) synthase, the enzyme that catalyzes the first crucial step in the biosynthesis of all trichothecenes. mdpi.comnih.gov It converts the primary metabolite farnesyl pyrophosphate into trichodiene, the initial cyclic hydrocarbon precursor of the trichothecene skeleton. mdpi.comresearchgate.net The presence of TRI5 is a hallmark of trichothecene-producing fungi. researchgate.net

TRI4 : The product of the TRI4 gene is a multifunctional cytochrome P450 monooxygenase. mdpi.com This enzyme is responsible for a series of oxygenation reactions that decorate the trichodiene core, leading to the formation of the 12,13-epoxytrichothec-9-ene (B1214510) (EPT) structure, which is the fundamental scaffold of all trichothecenes. wikipedia.orgusda.govmdpi.com In fungi that produce macrocyclic trichothecenes, the TRI4 enzyme typically adds three oxygen atoms to form isotrichodiol. mdpi.com

TRI24 : Identified through comparative genomics, TRI24 is a gene specifically found in fungi that produce macrocyclic trichothecenes. nih.gov It is predicted to encode an acyltransferase. usda.govnih.gov Functional studies involving gene deletion in Paramyrothecium roridum have demonstrated that TRI24 is essential for the formation of the macrocyclic ring. usda.govnih.gov Its absence leads to the inability to produce macrocyclic trichothecenes, highlighting its critical role in the final stages of this compound biosynthesis. usda.govnih.gov A TRI24 deletion mutant showed reduced antifungal activity and plant pathogenicity, underscoring the importance of the macrocyclic ring. usda.govnih.gov

| Gene | Encoded Enzyme | Function in Biosynthesis | Reference |

| TRI5 | Trichodiene Synthase | Cyclization of farnesyl pyrophosphate to trichodiene. | mdpi.comnih.gov |

| TRI4 | Cytochrome P450 Monooxygenase | Multiple oxygenations of trichodiene to form the EPT core. | wikipedia.orgmdpi.com |

| TRI24 | Acyltransferase (predicted) | Required for macrocyclic ring formation. | usda.govnih.gov |

Pathway-Specific Regulatory Elements

The expression of the TRI gene cluster is tightly controlled by pathway-specific regulatory genes. In Fusarium, two such genes, TRI6 and TRI10, have been identified. frontiersin.org TRI6 encodes a Cys2His2 zinc finger transcription factor that is essential for the activation of other TRI genes. frontiersin.org The structural integrity of the core gene cluster region appears to be important for the proper regulation of gene expression. frontiersin.org While the specific regulatory mechanisms for this compound biosynthesis are less characterized, it is presumed that similar pathway-specific transcription factors govern the expression of the necessary genes in macrocyclic trichothecene-producing fungi.

Enzymatic Transformations in the this compound Biosynthetic Pathway

The assembly of this compound from its basic building blocks involves a series of precise enzymatic reactions, from the formation of the core structure to the final cyclization event.

Precursor Derivatization and Core Structure Formation

The biosynthesis begins with the cyclization of farnesyl pyrophosphate, a common isoprenoid precursor, into trichodiene by the enzyme trichodiene synthase (TRI5 product). mdpi.com The trichodiene molecule then undergoes a series of oxygenation reactions catalyzed by the cytochrome P450 monooxygenase encoded by TRI4. mdpi.com This creates the characteristic 12,13-epoxytrichothec-9-ene (EPT) core structure. usda.gov For macrocyclic trichothecenes like this compound, the biosynthesis proceeds from the EPT intermediate. mdpi.com Further enzymatic steps, including hydroxylations at specific carbon positions (C-4 and C-15), are necessary to prepare the EPT core for the attachment of the side chains that will form the macrocycle. nih.gov For example, formation of the macrocycle requires hydroxylation of EPT at C-15, a reaction conferred by a gene other than the TRI11 found in some simple trichothecene producers. nih.gov Genes like TRI22 have been identified as responsible for C-4 hydroxylation. nih.gov

Post-Cyclization Modifications and Tailoring Enzymes

The biosynthesis of this compound involves a series of complex enzymatic modifications that occur after the initial cyclization of farnesyl pyrophosphate to form the core trichothecene structure, 12,13-epoxytrichothec-9-ene (EPT). researchgate.netfrontiersin.org These modifications are carried out by a suite of "tailoring enzymes," which are responsible for the significant structural diversity observed within the trichothecene family. rsc.org These enzymes, primarily cytochrome P450 monooxygenases, acyltransferases, and esterases, add functional groups at various positions on the EPT scaffold, ultimately leading to the formation of the macrocyclic structure characteristic of Type D trichothecenes like this compound. nih.govoup.commdpi.com

Following the formation of the EPT core by the enzymes trichodiene synthase (Tri5) and a cytochrome P450 monooxygenase (Tri4), the pathway to this compound diverges significantly from that of simple trichothecenes. mdpi.comnih.gov The proposed pathway involves several critical tailoring steps:

Hydroxylation: The EPT core undergoes hydroxylation at the C-4 and C-15 positions. nih.gov While the specific enzymes for these steps in this compound biosynthesis are not fully elucidated, in other trichothecene pathways, different cytochrome P450 enzymes are known to catalyze such reactions. researchgate.net For instance, in Fusarium, the TRI13 and TRI1 enzymes are P450s responsible for hydroxylations at different carbons. researchgate.net

Acylation: Subsequent to hydroxylation, acylation occurs at both the C-4 and C-15 hydroxyl groups. nih.gov The C-15 hydroxyl is esterified with verrucarinoyl, an isoprenoid derivative, while the C-4 hydroxyl is acylated with a polyketide-derived chain, specifically 6,7-dihydroxy-2,4-octadienoyl. nih.gov This dual acylation results in an intermediate known as trichoverrin, which, despite having acyl groups at both positions, is still classified as a simple trichothecene because it lacks the final macrocyclic ring. nih.gov

Macrocycle Formation: The final and defining step is the formation of the macrocyclic ether linkage. This crucial reaction is catalyzed by a specific acyltransferase, encoded by the gene TRI24. nih.gov This gene is uniquely present in fungi that produce macrocyclic trichothecenes and is absent in those that only synthesize simple trichothecenes. nih.gov The TRI24 enzyme facilitates the intramolecular cyclization between the verrucarinoyl and the polyketide moieties attached at C-15 and C-4, respectively, to form the characteristic ring structure of roridins. nih.gov The loss of this gene's function results in the accumulation of the trichoverrin intermediate and an inability to produce the final macrocyclic product. nih.gov

These post-cyclization modifications, particularly the esterifications and the final ring closure, are what impart the increased structural complexity and biological activity to macrocyclic trichothecenes compared to their simpler counterparts. nih.gov

| Enzyme/Gene | Enzyme Class | Function in Macrocyclic Trichothecene Biosynthesis | Reference |

| Tri4 | Cytochrome P450 Monooxygenase | Catalyzes multiple oxygenation steps on the initial trichodiene scaffold to form the EPT core. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Tri5 | Terpene Cyclase | Catalyzes the first committed step: the cyclization of farnesyl pyrophosphate to trichodiene. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |

| TRI24 | Acyltransferase | Catalyzes the formation of the macrocyclic ring by linking the side chains attached at C-4 and C-15. nih.gov | nih.gov |

| Unknown PKS | Polyketide Synthase | Involved in synthesizing the polyketide side chain that attaches to the C-4 position. frontiersin.orgumich.edu | frontiersin.orgumich.edu |

| Unknown P450s | Cytochrome P450 Monooxygenase | Responsible for hydroxylation of the EPT core at the C-4 and C-15 positions. nih.gov | nih.gov |

| Unknown Acyltransferases | Acyltransferase | Catalyze the esterification of hydroxyl groups at C-4 and C-15 with their respective side chains before the final cyclization. nih.gov | nih.gov |

Comparative Biosynthetic Routes with Related Macrocyclic Trichothecenes (e.g., Verrucarins)

The biosynthetic pathway of this compound shares a significant portion of its enzymatic machinery with other macrocyclic trichothecenes, such as the verrucarins. nih.govumich.edu Both roridins and verrucarins are Type D trichothecenes, defined by a macrocyclic ring linking the C-4 and C-15 positions of the EPT core. oup.commdpi.comresearchgate.net Consequently, their biosynthetic origins are deeply intertwined.

Common Ancestral Pathway: The biosynthesis of all trichothecenes, including roridins and verrucarins, begins with the same foundational steps. The cyclization of the primary metabolite farnesyl pyrophosphate to trichodiene is catalyzed by trichodiene synthase (encoded by TRI5), and the subsequent oxygenation of trichodiene to form the 12,13-epoxytrichothec-9-ene (EPT) core is performed by the cytochrome P450 monooxygenase TRI4. researchgate.netmdpi.comnih.gov From this common EPT intermediate, the pathways diverge to create the vast array of trichothecene structures.

Divergence to Macrocycles: For both roridins and verrucarins, the pathway diverges from simple trichothecene synthesis through a series of hydroxylations and esterifications at the C-4 and C-15 positions of the EPT ring. nih.govmdpi.com The genes required for these modifications, including those for hydroxylating the EPT core and synthesizing the verrucarinoyl side chain, are expected to be conserved among producers of different macrocyclic trichothecenes. nih.gov The key gene TRI24, responsible for the final macrocyclization step, has been identified as a common feature in fungi that produce various macrocyclic trichothecenes, indicating its central role in forming the defining ring structure for this entire class of compounds. nih.gov

Structural Distinctions: The primary differences between the biosynthetic pathways of this compound and verrucarins lie in the specific structures of the polyketide-derived side chain that is attached to the C-4 position. While both utilize a verrucarinoyl moiety at C-15, the chain at C-4 differs, leading to distinct families of compounds. For example, this compound features a (1'R)-1'-hydroxyethyl group on the macrocyclic ring, which is absent in Verrucarin A. wikipedia.orgwikipedia.org These structural variations arise from the action of different or differentially regulated tailoring enzymes, such as polyketide synthases (PKSs) and modifying enzymes (e.g., reductases, hydroxylases), that are responsible for creating the specific side chains prior to their attachment and cyclization. frontiersin.orgnih.gov

Molecular and Cellular Mechanisms of Roridin H Action

Ribosomal Interaction and Protein Synthesis Inhibition

The capacity of Roridin (B1174069) H to halt protein production stems from its direct interaction with the eukaryotic ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Roridin H, like other trichothecenes, exhibits high specificity for the large ribosomal subunit (60S) in eukaryotic organisms. mdpi.comnih.gov Structural and biochemical studies on related trichothecenes have revealed that these toxins bind non-covalently within a critical functional region of the 60S subunit known as the peptidyl transferase center (PTC). mdpi.comtandfonline.com The binding pocket is located within the A-site (aminoacyl site) of the PTC, a region formed exclusively by ribosomal RNA (rRNA). mdpi.com This specific binding is stabilized by a network of hydrogen bonds and van der Waals interactions between the toxin and the nucleotides of the 25S/28S rRNA. mdpi.com The shared structural features among trichothecenes, such as the C12,13-epoxide ring, are crucial for this interaction with the ribosome. mdpi.comwikipedia.org Research on various trichothecenes has confirmed their interaction with both the 40S and 60S ribosomal subunits. nih.gov

The binding of this compound within the peptidyl transferase center (PTC) directly obstructs the ribosome's catalytic function: the formation of peptide bonds. mdpi.comresearchgate.net The PTC is responsible for catalyzing the transfer of the growing polypeptide chain from the peptidyl-tRNA (P-site) to the aminoacyl-tRNA (A-site). nih.govufsc.br By occupying the A-site within the PTC, this compound creates a steric blockade, preventing the proper positioning of the incoming aminoacyl-tRNA. researchgate.net This interference inhibits the peptidyl transferase reaction, effectively halting the elongation of the polypeptide chain. mdpi.comtandfonline.com This non-competitive inhibition of the peptidyl transferase reaction is the core biochemical basis of trichothecene (B1219388) toxicity. tandfonline.com

The inhibition of peptidyl transferase activity by this compound disrupts the entire process of protein synthesis, which consists of three main stages: initiation, elongation, and termination. khanacademy.orgfrontiersin.org Depending on the specific toxin, trichothecenes can be classified based on which stage they primarily inhibit. tandfonline.com Macrocyclic trichothecenes, the group to which this compound belongs, are generally considered to be potent inhibitors of the initiation stage of protein synthesis. tandfonline.comwikipedia.org However, the blockade of the fundamental peptidyl transferase reaction means that elongation and termination are also inherently inhibited. tandfonline.commdpi.com

Initiation: By binding to the ribosome, the toxin can prevent the formation of the first peptide bond, thus arresting translation before it properly begins. mdpi.com

Elongation: If initiation does occur, the toxin's presence in the PTC prevents subsequent peptide bonds from being formed, halting the elongation of the amino acid chain. nih.govnih.gov

Termination: The process of termination, which requires hydrolysis of the completed polypeptide chain from the tRNA, also occurs at the PTC and can be inhibited. mdpi.comfrontiersin.org

Table 1: Summary of this compound's Interaction with the Ribosome

| Mechanism Component | Description | Key Molecular Target | Effect |

|---|---|---|---|

| Binding Specificity | Binds to a specific pocket within the large ribosomal subunit. | 60S Ribosomal Subunit (A-site of the Peptidyl Transferase Center) | Toxin is anchored at the site of protein synthesis. |

| Enzymatic Interference | Physically obstructs the catalytic site for peptide bond formation. | Peptidyl Transferase Enzyme Activity | Inhibition of the transfer of the polypeptide to the incoming aminoacyl-tRNA. |

| Translational Impact | Halts the overall process of creating new proteins. | Initiation, Elongation, and Termination Stages | Cessation of cellular protein production. |

Interference with Peptidyl Transferase Activity

Downstream Cellular Perturbations

The abrupt cessation of protein synthesis caused by this compound is a severe stress signal for the cell, leading to the activation of specific signaling cascades designed to respond to ribosomal damage.

The binding of toxins like this compound to the ribosome triggers a signaling cascade known as the ribotoxic stress response. tandfonline.comhealthmatters.io This response is specifically activated by agents that interfere with the function of the ribosome's peptidyl transferase center. mdpi.com It is a defense mechanism that alerts the cell to the presence of ribosome-inactivating agents. msu.edunih.gov The ribosome itself acts as a sensor; upon being damaged or inhibited, it initiates downstream signaling pathways. nih.govthno.org This response is characterized by the rapid activation of specific protein kinases. nih.gov

A primary consequence of the ribotoxic stress response is the swift activation of several Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comtandfonline.comnih.gov Trichothecenes have been shown to activate key MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). mdpi.com These kinases are crucial regulators of numerous cellular processes, including inflammation, cell survival, and programmed cell death (apoptosis). nih.govmdpi.com

Simultaneously, these signaling pathways can lead to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). healthmatters.io NF-κB is a central mediator of the inflammatory response, and its activation is a known consequence of cellular stress. nih.govmdpi.com For instance, the closely related trichothecene Roridin A has been demonstrated to activate inflammatory signaling and enhance the secretion of pro-inflammatory cytokines in human macrophages, a process linked to MAPK and NF-κB activation. aai.org

Table 2: Downstream Effects of this compound-Induced Ribosomal Inhibition

| Cellular Response | Key Mediators | Cellular Outcome |

|---|---|---|

| Ribotoxic Stress Response | Inhibited/damaged ribosomes | Triggers stress signaling cascades. |

| MAPK Activation | p38, JNK, ERK | Regulation of inflammation, apoptosis, and cell survival pathways. |

| NF-κB Activation | NF-κB transcription factor | Upregulation of pro-inflammatory gene expression. |

Effects on DNA and RNA Synthesis

A fundamental toxic effect of the trichothecene mycotoxin class, to which this compound belongs, is the potent inhibition of protein synthesis. realtimelab.comnih.gov This primary action subsequently leads to secondary inhibitory effects on the synthesis of both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). healthmatters.iotandfonline.comwikipedia.org The cessation of protein production disrupts the complex cellular machinery required for DNA replication and transcription, as the synthesis of essential enzymes like DNA and RNA polymerases and other regulatory proteins is halted. nih.govebsco.com

Trichothecenes freely cross the plasma membrane and bind with high affinity to the peptidyl transferase center of the 60S ribosomal subunit in eukaryotic cells. nih.gov This interaction inhibits the initiation, elongation, or termination steps of polypeptide chain synthesis, leading to a rapid shutdown of cellular protein production. nih.govtandfonline.com Consequently, tissues with rapidly proliferating cells, such as bone marrow and the intestinal lining, which have high demands for protein, DNA, and RNA synthesis, are particularly susceptible to these effects. realtimelab.com While the inhibition of DNA and RNA synthesis is a well-documented consequence of trichothecene exposure, it is considered a downstream result of the initial and more direct inhibition of protein synthesis. nih.govtandfonline.com

Influence on Mitochondrial Function

This compound and other trichothecenes exert significant disruptive effects on mitochondrial function. healthmatters.iotandfonline.com These mycotoxins are lipophilic, allowing them to easily cross cellular and organellar membranes, including the mitochondrial membrane, where they can directly interact with mitochondrial components. healthmatters.iorealtimelab.com This interaction leads to both morphological and functional damage. healthmatters.iorealtimelab.com

One of the key impacts on mitochondrial function is the generation of reactive oxygen species (ROS), which leads to oxidative stress. healthmatters.ionih.govwikipedia.org This oxidative stress can damage critical cellular components, including mitochondrial membranes, proteins, and DNA. wikipedia.org The damage to mitochondrial membranes is exacerbated by lipid peroxidation, a process initiated by the interaction of trichothecenes with the membrane lipids. realtimelab.com

Furthermore, trichothecenes have been shown to directly inhibit key enzymatic activities within the mitochondria. They inhibit succinic dehydrogenase activity, which disrupts the citric acid cycle and cellular energetics, leading to decreased oxidation of succinate, pyruvate, and malate. healthmatters.iorealtimelab.com They also inhibit mitochondrial protein synthesis, further compromising mitochondrial integrity and function. healthmatters.iorealtimelab.com The culmination of these effects—membrane damage, oxidative stress, and inhibition of energy production—can ultimately trigger the mitochondrial pathway of apoptosis. healthmatters.iowikipedia.org

Interactions with Specific Receptor Systems (e.g., Tyrosine Kinases for Roridin E)

While direct studies on the interaction of this compound with specific receptor systems like tyrosine kinases are limited, research on structurally related macrocyclic trichothecenes provides significant insights into this potential mechanism of action. Tyrosine kinases are crucial enzymes in signal transduction pathways that regulate cell growth, proliferation, and differentiation. nih.gov

Notably, Roridin E has been identified as an inhibitor of several receptor tyrosine kinases (RTKs). caymanchem.comwikipedia.org In vitro studies have demonstrated that Roridin E can inhibit the activity of Fibroblast Growth Factor Receptor 3 (FGFR3), Insulin-like Growth Factor-1 Receptor (IGF-1R), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Tropomyosin receptor kinase B (TrkB). caymanchem.com The precise mechanism is not fully elucidated but may involve interference with adenosine (B11128) triphosphate (ATP) binding, which is essential for kinase activation and downstream signaling. wikipedia.org

In a different mechanism of interaction, Roridin A has been shown to activate the NLRP3 inflammasome in human macrophages through a signaling pathway that is dependent on Src tyrosine kinase activity. nih.gov This indicates that while some roridins may inhibit RTKs, others can activate pathways dependent on non-receptor tyrosine kinases, leading to an inflammatory response. nih.gov Given the structural similarities between this compound and other roridins like Roridin A and Roridin E, it is plausible that it may also interact with kinase signaling pathways, although specific targets for this compound remain to be identified.

Table 2: Inhibition of Receptor Tyrosine Kinases by Roridin E This interactive table details the inhibitory concentrations (IC50) of Roridin E against various receptor tyrosine kinases, highlighting a potential mechanism of action for this class of compounds.

| Receptor Tyrosine Kinase | IC50 (μM) |

| FGFR3 | 0.4 |

| IGF-1R | 0.4 |

| TrkB | 1.0 |

| PDGFRβ | 1.4 |

| Source: Based on data from Cayman Chemical product information, referencing Li et al. (2017). caymanchem.com |

Structure Activity Relationships Sar and Derivative Studies of Roridin H

Influence of the Trichothecene (B1219388) Core Structure on Biological Activities

The fundamental framework of Roridin (B1174069) H, the trichothecene core, possesses key structural features that are indispensable for its biological effects. These include the 12,13-epoxide moiety, the 9,10-double bond, and the overarching macrocyclic ring system.

Role of the 12,13-Epoxide Moiety

The 12,13-epoxide ring is a critical determinant of the toxicity of trichothecenes, including Roridin H. researchgate.netwikipedia.orgdsm-firmenich.com This functional group is essential for the inhibition of protein synthesis, a primary mechanism of action for these mycotoxins. wikipedia.orgdsm-firmenich.comontosight.ai The oxygen atom within the epoxide ring plays a significant role in binding to the 60S subunit of the ribosome, which obstructs the formation of peptide bonds and leads to cytotoxicity. ontosight.aiontosight.aimdpi.com The removal or alteration of this epoxide group results in a significant or complete loss of biological activity. researchgate.netrsc.orgrsc.org For instance, the de-epoxidation of the 12,13-epoxide moiety leads to a substantial reduction in cytotoxicity. researchgate.net The stereochemistry of this epoxide group is also crucial; synthetic analogues with an 'unnatural' epi-epoxide configuration at the 12,13-position have been shown to be devoid of significant biological activity compared to their natural isomers. rsc.orgrsc.org

Contribution of the Macrocyclic Ring System

The presence of a macrocyclic ring, which connects C-4 and C-15 of the trichothecene skeleton, is a defining feature of this compound and other type D trichothecenes. wikipedia.orgiucr.org This macrocyclic ester or triester ring system significantly enhances the toxicity compared to simple trichothecenes. nih.govmdpi.com The macrocycle is believed to properly orient the molecule for optimal binding to its biological target. iucr.org Studies have indicated that the breakage of this macrocyclic ring dramatically decreases cytotoxicity. mdpi.com

Impact of Peripheral Substitutions on Activity Profile

Modifications to the peripheral functional groups of the this compound molecule can have a profound impact on its biological activity and selectivity.

Modifications at C-8α (Hydroxylation, Acetylation)

Substitutions at the C-8α position of the trichothecene core can modulate the biological activity of this compound. Research has shown that 8α-hydroxylation of this compound can increase its cytotoxicity against certain cancer cell lines. mdpi.commdpi-res.com Conversely, the acetylation of this hydroxyl group or the absence of oxidation at C-8 has been observed to decrease activity. mdpi.commdpi-res.com For example, 8α-hydroxythis compound demonstrated increased cytotoxicity towards MCF-7, HeLa, KB3.1, and A431 skin cancer cells. mdpi.commdpi-res.com Additionally, various 8β-hydroxy derivatives of roridins have been prepared and tested, showing significant antileukemic activity. nih.gov

Changes in Side Chain Stereochemistry (e.g., C-4′, C-5′, C-6′)

The stereochemistry of the macrocyclic side chain is a critical determinant of the biological activity of this compound. mdpi.com The spatial arrangement of substituents at positions such as C-4′, C-5′, and C-6′, which are part of a five-membered ring within the side chain, influences the molecule's interaction with its target. mdpi.comresearchgate.net The absolute configuration of various carbons in the sidechain can be inferred from spectroscopic data and has been shown to be essential for describing the stereochemistry of the rings in the sidechain. mdpi.com Even subtle changes in the stereochemistry of the side chain can lead to significant differences in biological activity and selectivity against different cancer cell lines. mdpi.com

Table 1: Effect of Modifications at C-8α on the Cytotoxicity of this compound Derivatives

| Compound | Modification at C-8α | Effect on Cytotoxicity |

| This compound | None | Baseline Activity |

| 8α-hydroxythis compound | Hydroxylation | Increased |

| 8α-acetoxy this compound | Acetylation | Decreased |

Comparative SAR within the Roridin Series and with Other Macrocyclic Trichothecenes

The cytotoxic potency of macrocyclic trichothecenes varies significantly not only with functional group substitutions but also among different members of the roridin series and when compared to other related macrocyclic trichothecenes like verrucarins and satratoxins.

A key determinant for the high cytotoxicity of macrocyclic trichothecenes is the presence of the 12,13-epoxy ring and a double bond at the C-9, C-10 position of the core trichothecene structure mdpi.commdpi.com. Compounds that lack this epoxide, such as 10,13-cyclotrichothecane derivatives, are generally much less cytotoxic mdpi.comresearchgate.net. The macrocyclic ester bridge between C-4 and C-15 is another defining feature that distinguishes these highly potent compounds from the less active simple trichothecenes nih.govfrontiersin.org.

Within the roridin series, even subtle stereochemical differences can have a major impact on activity. For example, Roridin A and Isororidin A are epimers at the C-13' position of the macrocyclic ring, and this single stereochemical change is enough to alter their biological profiles iucr.orgnih.gov. Roridin E has demonstrated potent cytotoxicity against various breast cancer cell lines, with IC50 values in the nanomolar range koreascience.kr. In contrast, Roridin F, which has a different macrocyclic structure, showed no significant cytotoxicity against several cancer cell lines in one study mdpi.com.

When comparing roridins to other macrocyclic trichothecenes, verrucarins, which possess a C27 skeleton, are structurally similar and also exhibit high cytotoxicity . It has been suggested that roridins may serve as biosynthetic precursors to verrucarins mdpi.com. Satratoxins, another class of macrocyclic trichothecenes, are among the most potent, with Satratoxin H showing IC50 values in the nanomolar range against human cell lines researchgate.net. The table below presents a comparative view of the cytotoxicity of various roridins and other macrocyclic trichothecenes against different cancer cell lines, illustrating the wide range of potencies within this compound class.

| Compound | Class | Cell Line | IC50 | Reference |

| Roridin A | Roridin | P. donghaiense | 6.1 µM | researchgate.net |

| Roridin E | Roridin | MCF-7 | 0.0004 mg/L | koreascience.kr |

| Roridin E | Roridin | MDA-MB-231 | 0.0007 mg/L | koreascience.kr |

| This compound | Roridin | L1210 | - | researchgate.net |

| 8α-Hydroxythis compound | Roridin | P. donghaiense | 5.8 µM | researchgate.net |

| Isororidin A | Roridin | NCI-60 Panel | High cytotoxicity | iucr.orgnih.gov |

| Verrucarin A | Verrucarin | P. donghaiense | 6.0 µM | researchgate.net |

| Satratoxin G | Satratoxin | Jurkat | 3.1 nM | researchgate.net |

| Satratoxin H | Satratoxin | Jurkat | 2.2 nM | researchgate.net |

| 12'-Episatratoxin H | Satratoxin | A549 | 2.8 nM | mdpi.com |

Biological Activities of Roridin H Investigated in Research Models

Investigation of Phytotoxic Effects

Studies have explored the effects of Roridin (B1174069) H on plant life, focusing on its potential as a phytotoxin. researchgate.netmdpi.com

Dose-Response Relationships in Plant Assays

Research indicates that Roridin H can induce phytotoxic effects in plants, with the severity often dependent on the applied concentration. For instance, studies involving Myrothecium roridum culture filtrates, which can contain this compound, have shown the development of necrotic lesions on plant leaves following application. researchgate.net The size and spread of these lesions can be related to the concentration of the applied filtrate. While specific dose-response data for pure this compound on a wide range of plants in the retrieved results are limited, related trichothecenes like roridin A and E have shown dose-dependent phytotoxicity in water hyacinth leaf assays. researchgate.net

Mechanistic Basis of Plant Growth Inhibition and Necrosis

The mechanisms by which this compound and related trichothecenes exert phytotoxic effects involve cellular damage and disruption of essential biological processes in plants. Trichothecenes are known to inhibit protein synthesis by binding to the 60S ribosomal subunit and inhibiting peptidyl transferase activity. epri.com This inhibition can lead to various symptoms, including stunted growth, chlorosis, and necrosis. epri.comnih.gov Necrosis, characterized by the collapse and death of plant cells, can be a consequence of severe cellular damage and disruption of membrane integrity. nih.govacs.org The induction of reactive oxygen species (ROS) is also implicated in plant cell death and necrosis induced by various stress factors, including some toxins. nih.govbiolscigroup.us

Evaluation of Cytotoxic Effects on Diverse Cell Lines

This compound and other macrocyclic trichothecenes have been evaluated for their cytotoxic potential against a variety of cell lines, including both cancer and normal cells. mdpi.comnih.gov

Studies on Cancer Cell Lines (e.g., Breast, Melanoma, Colon, Cervical, Skin)

Research has demonstrated the cytotoxic effects of this compound and related compounds on several cancer cell lines. For example, 12′-episatratoxin H, a related macrocyclic trichothecene (B1219388), has shown potent cytotoxic effects against breast cancer cell lines such as 4T1, Bt549, HCC70, MDA-MB-231, and MDA-MB-468, with IC₅₀ values in the nanomolar range, often surpassing those of doxorubicin. mdpi.com Satratoxin H also exhibited moderate cytotoxic activity against these cell lines. mdpi.com While direct specific data for this compound across a broad panel of cancer cell lines like melanoma, colon, cervical, and skin in the provided results is not as extensive as for some related compounds, the general class of macrocyclic trichothecenes is recognized for potent cytotoxicity against various cancer cells. mdpi.comnih.govnih.govarchivesofmedicalscience.com Studies on other natural compounds have also investigated cytotoxicity against breast, melanoma, colon, and cervical cancer cell lines. archivesofmedicalscience.comd-nb.infobyu.edu

Comparative Cytotoxicity in Normal Cell Lines

Comparative studies are crucial to assess the selective toxicity of compounds towards cancer cells versus normal cells. Some research on related macrocyclic trichothecenes, such as 12′-episatratoxin H and roridin F, has indicated selective cytotoxicity towards breast cancer cell lines with minimal impact on normal fibroblast cell lines (L929 cells). mdpi.com This suggests a potential for these compounds to target cancer cells while sparing healthy ones, although this can vary depending on the specific compound and cell types studied. mdpi.comnih.gov

Analysis of Antiproliferative Mechanisms

The antiproliferative effects of trichothecenes, including this compound, are primarily linked to their ability to inhibit protein synthesis. epri.com By binding to ribosomes, they disrupt the translation process, which is essential for cell growth and division. epri.com This inhibition can lead to cell cycle arrest and the induction of apoptosis, a programmed cell death pathway. acs.orgnih.gov Studies on other ribotoxic agents, which also target ribosomes, have shown the induction of rRNA cleavage and activation of caspase-dependent apoptotic pathways. nih.govuva.es While the specific detailed mechanisms for this compound are not fully elaborated in the provided snippets, the known actions of related trichothecenes and ribotoxins suggest similar modes of antiproliferative activity involving protein synthesis inhibition and apoptosis induction. epri.comnih.gov

Assessment of Antimicrobial and Antifungal Activities

Research has investigated the potential of this compound and related macrocyclic trichothecenes to exhibit activity against various microorganisms, including fungi. researchgate.netresearchgate.netresearchgate.netmdpi.comjst.go.jp

Activity against Filamentous Fungi and Yeasts

Macrocyclic trichothecenes, including those structurally related to this compound, have demonstrated fungicidal activity against both yeast-like and mycelial fungi. researchgate.netresearchgate.netresearchgate.netmdpi.com Studies on the antifungal spectrum of related compounds have included evaluations against clinically relevant strains of yeasts, such as Candida albicans, Candida krusei, Candida glabrata, and Cryptococcus neoformans, as well as filamentous fungi, including Aspergillus species and dermatophytes like Trichophyton rubrum. mdpi.comfrontiersin.org While specific detailed data on this compound's activity against a broad panel of fungi is less extensively documented in the provided sources compared to some other trichothecenes like Roridin A or Verrucarin A, the class as a whole is recognized for its antifungal potential. researchgate.netresearchgate.netresearchgate.netmdpi.comjst.go.jp Roridin A, a related compound, has shown antifungal activity against the filamentous fungus Cochliobolus miyabeanus.

Mechanistic Insights into Antifungal Action (e.g., C12-Epoxide Role)

A key structural feature of trichothecenes, including this compound, is the presence of a C12,13-epoxide. researchgate.netresearchgate.netiucr.orgmdpi.com This epoxide group is considered crucial for the biological activities of these compounds, including their antifungal effects. researchgate.netresearchgate.netiucr.orgmdpi.com Research suggests that the 12-epoxy functionality is essential for antifungal activity, as demonstrated in studies comparing compounds with and without this group. The epoxide ring is also implicated in the disruption of protein synthesis, a mechanism believed to contribute to the inhibitory effects of trichothecenes on eukaryotic cells, including fungi. researchgate.netmdpi.com

Studies on Immunomodulatory Responses in Cellular Models

The immunomodulatory properties of macrocyclic trichothecenes have been explored in cellular models, particularly focusing on their interactions with immune cells like macrophages. tandfonline.combiorxiv.orgoup.comaai.orgbmbreports.orgmdpi.comnih.govnih.govmdpi.comnih.gov

Activation of Inflammatory Pathways in Macrophages

Studies using cellular models such as murine RAW264.7 and human THP-1 macrophages have shown that macrocyclic trichothecenes can activate inflammatory responses. biorxiv.orgaai.orgmdpi.comnih.gov Exposure to these mycotoxins can lead to the activation of specific intracellular signaling pathways, including the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression in macrophages. biorxiv.orgbmbreports.orgmdpi.comnih.gov While this compound's direct effects on these pathways are not explicitly detailed in the provided snippets, related trichothecenes like Roridin A have been used as positive controls in studies investigating inflammatory cytokine gene expression in macrophage cell lines, indicating their capacity to induce such responses. nih.gov

Induction of Specific Cytokine Secretion

A notable effect of macrocyclic trichothecenes on macrophages is the induction of pro-inflammatory cytokine secretion. tandfonline.comoup.comaai.orgmdpi.comnih.govnih.govmdpi.comnih.gov Research with Roridin A has demonstrated a dose-dependent activation of IL-1β secretion in LPS-primed human macrophages. aai.org Furthermore, costimulation with Roridin A and lipopolysaccharide (LPS) has been shown to enhance the secretion of IL-1β and IL-18. aai.org Other pro-inflammatory cytokines that can be induced in macrophages by trichothecenes include TNF-α, IL-6, IL-1α, and MIP-2. oup.commdpi.comnih.govnih.govmdpi.com Interestingly, at low concentrations, some macrocyclic trichothecenes have been observed to potentially superinduce IL-2 production. tandfonline.com

Exploration of Other Biological Activities (e.g., Nematicidal)

Beyond antimicrobial and immunomodulatory effects, research has also explored other biological activities of this compound and related compounds. jst.go.jpresearchgate.nettargetmol.comnih.gov

One such activity is nematicidal action. Roridins, including Roridin A, have demonstrated activity against nematodes, specifically the root-knot nematode Meloidogyne incognita. jst.go.jpresearchgate.nettargetmol.comnih.gov Roridin A and Verrucarin A, isolated from Myrothecium verrucaria, were identified as significant active metabolites responsible for nematicidal activity against M. incognita. researchgate.netnih.gov Studies have determined the effectiveness of these compounds in killing hatched juveniles of the nematode. researchgate.net

The median effective concentration (EC50) of Roridin A against hatched juveniles of Meloidogyne incognita has been reported as 1.50 µg/mL. researchgate.net While specific EC50 data for this compound against M. incognita is not provided in the search results, its structural similarity to Roridin A suggests potential activity in this area.

Here is a table summarizing the reported nematicidal activity of a related roridin:

| Compound | Target Organism | Activity Type | EC50 (µg/mL) | Reference |

| Roridin A | Meloidogyne incognita | Nematicidal (Juvenile Mortality) | 1.50 | researchgate.net |

Chemical Synthesis and Derivatization Strategies for Roridin H and Analogs

Total Synthesis Approaches to the Trichothecene (B1219388) Core and Macrocyclic Ring System

Total synthesis of trichothecenes, including the macrocyclic types like Roridin (B1174069) H, involves constructing the core tricyclic sesquiterpene structure and then attaching or forming the macrocyclic ring. The trichothecene core itself contains a six-membered ring with an oxygen atom, flanked by two carbon rings, an epoxide at C12-C13, and a C9-C10 double bond. wikipedia.org The macrocyclic ring in Type D trichothecenes is typically a diester or triester linking C-4 and C-15 of the core. iucr.orgresearchgate.net

While specific details on the total synthesis of Roridin H were not extensively found in the search results, the general approach for macrocyclic trichothecenes involves the stereocontrolled construction of the trichothecene core, often utilizing strategies to establish the correct configuration of the epoxide and the various chiral centers. Subsequent steps focus on synthesizing the complex macrocyclic ester side chain and cyclizing it onto the pre-formed core at the C-4 and C-15 hydroxyl groups. The stereochemistry of the macrocyclic ring is critical for biological activity. researchgate.net For example, Isororidin A, an epimer of Roridin A at position C-13' of the macrocyclic ring, shows differences in its three-dimensional structure and potentially biological properties compared to Roridin A. iucr.orgiucr.org

The biosynthesis of trichothecenes involves the cyclization of farnesyl pyrophosphate (FPP) to trichodiene (B1200196), followed by a series of oxidation and cyclization steps to form the trichothecene core. nottingham.ac.uk Understanding the biosynthetic pathway can inform synthetic strategies, particularly for constructing the core structure.

Semisynthetic Pathways for this compound Derivatives

Semisynthesis involves using naturally occurring this compound or related macrocyclic trichothecenes as starting materials for chemical modification. This approach is often more efficient than total synthesis for generating a library of analogs. Modifications can target functional groups on the trichothecene core or the macrocyclic ring.

Semisynthetic strategies have been successfully applied to other natural products with complex scaffolds, such as phenylspirodrimanes, to generate derivatives with altered biological activities. researchgate.netacs.org These methods often involve parallel synthesis on a microscale to quickly produce and screen multiple derivatives. acs.org

For this compound, semisynthesis could involve:

Modification of hydroxyl groups (e.g., esterification or etherification).

Alterations to the double bonds or epoxide ring.

Chemical transformations of functional groups within the macrocyclic lactone ring or the side chain.

Semisynthetic modifications can lead to derivatives with improved stability, altered solubility, or modified biological selectivity. For instance, hydroxylation at C-16 in related roridins has been linked to altered cytotoxicity and metabolic stability.

Rational Design and Synthesis of Analogs for SAR Probing

Rational design of this compound analogs for Structure-Activity Relationship (SAR) studies involves using structural information and biological data to guide the synthesis of targeted modifications. The goal is to identify which parts of the molecule are essential for its activity and how structural changes influence potency and selectivity. researchgate.net

Key structural features of macrocyclic trichothecenes crucial for their biological properties include the C12-C13 epoxide, the C9-C10 double bond, and the macrocyclic ring. iucr.org Studies on related macrocyclic trichothecenes suggest that even slight changes in substituent groups can significantly affect biological selectivity. mdpi.comresearchgate.net The breakage of the macrocyclic ring has been shown to dramatically decrease cytotoxicity. mdpi.com

Rational design approaches often utilize computational methods, such as molecular docking, to predict how analogs might interact with biological targets. acs.orgmdpi.com This can help prioritize which analogs to synthesize. Semisynthetic modification of functional groups, followed by biological screening, is a common experimental design for SAR studies.

For this compound, SAR probing could involve:

Systematic modification of the macrocyclic ester chain.

Alterations to the functional groups on the trichothecene core.

Synthesis of truncated or simplified analogs to understand the contribution of different parts of the molecule.

Data from SAR studies can be presented in tables correlating structural variations with biological activity (e.g., IC50 values against specific cell lines).

Table 1: Illustrative Example of SAR Data (Hypothetical)

| Compound | Structural Modification | Activity (e.g., IC50) |

| This compound | None | X µM |

| Analog A | Modification at C-x | Y µM |

| Analog B | Modification at C-y | Z µM |

Methodological Advancements in this compound Chemical Synthesis

Advancements in general organic synthesis methodologies can be applied to the synthesis of this compound and its analogs. These advancements aim to improve efficiency, selectivity, and sustainability.

Relevant methodological advancements include:

Development of novel catalytic systems for specific transformations required for constructing the trichothecene core or the macrocycle.

Stereoselective synthesis techniques to control the absolute and relative configurations of the many chiral centers in this compound.

Use of green chemistry principles to minimize waste and the use of hazardous substances.

Application of flow chemistry or microreactor technology for improved reaction control and scalability. migrationletters.com

Integration of computational techniques for reaction optimization and prediction.

While the search results did not detail specific methodological advancements unique to this compound synthesis, the field of organic synthesis is continuously evolving, offering new tools and strategies that can be applied to complex natural products like this compound. Advances in techniques for macrocyclization and the formation of complex ester linkages are particularly relevant.

Analytical Methodologies for Roridin H Research

Isolation and Purification Techniques

The isolation of Roridin (B1174069) H and related compounds from fungal or plant matrices is a multi-step process involving initial extraction followed by various purification stages. The goal is to separate the target compound from a complex mixture of other secondary metabolites.

Chromatography is the cornerstone of purification for Roridin H. Due to the structural similarity among different roridins and other trichothecenes produced by the same organism, high-resolution chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is widely used to monitor the presence and purity of this compound and its analogs throughout the purification process. nih.gov Reversed-phase columns, such as C18, are commonly employed with mobile phases typically consisting of acetonitrile-water or methanol-water gradients. nih.govmdpi.com

Preparative and Semi-Preparative HPLC: For obtaining pure compounds in milligram quantities, preparative or semi-preparative HPLC is the method of choice. nih.govacs.org After initial fractionation, these methods provide the high resolution needed for final purification. For instance, in the isolation of related trichothecenes, a C18 semi-preparative column with an acetonitrile (B52724)/water mobile phase (often containing 0.1% formic acid) has been used effectively. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)-Guided Isolation: This modern technique is particularly powerful as it combines the separation capabilities of LC with the detection specificity of MS. It allows for the targeted isolation of compounds based on their mass-to-charge ratio. mdpi.com This method was successfully used to isolate eight macrocyclic trichothecenes, including analogs of this compound, from the mushroom Podostroma cornu-damae. mdpi.com The process involves analyzing fractions via LC-MS to identify those containing the desired molecular weight before proceeding with further purification. mdpi.com

Countercurrent Chromatography (CCC): High-speed countercurrent chromatography (HSCCC) has been demonstrated as an effective technique for the preparative separation of trichothecenes, avoiding the irreversible adsorption that can occur with solid-phase chromatography like silica (B1680970) gel. acs.orgmdpi.com A stepwise elution protocol with a biphasic solvent system, such as hexanes–EtOAc–CH₃OH–H₂O, can yield multiple pure compounds in a single run. mdpi.com

Table 1: Examples of Chromatographic Conditions for Roridin-Type Compound Purification

| Technique | Column/System | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Semi-Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV | Purification of Roridin L2 and Satratoxin G | nih.gov |

| Preparative HPLC | Not specified | 70% H₂O−30% CH₃CN to 100% CH₃CN (gradient) | Not specified | Isolation of Roridin D, E, L-2 | acs.org |

| HSCCC | Biphasic System | Hexanes–EtOAc–CH₃OH–H₂O (6:4:5:5 and 8.5:1.5:5:5) | Not specified | Purification of Roridin E | mdpi.com |

| LC/MS-Guided Isolation | C18 Reversed-Phase | MeOH-H₂O (gradient) | MS | Isolation of Roridin E, H, and others | mdpi.com |

The initial step in isolating this compound involves extracting it from the source material, which is often a fungal culture grown on a substrate like rice or a plant sample. nih.govapsnet.org

Extraction: The cultured material or dried plant matter is typically extracted with an organic solvent. Methanol and acetonitrile are commonly used. nih.govapsnet.org For example, rice cultures of Myrothecium roridum can be extracted with methanol, while Stachybotrys chartarum cultures have been extracted with acetonitrile. nih.govapsnet.org The solvent penetrates the material and dissolves the secondary metabolites, including this compound.

Solvent Partitioning: The crude extract is often concentrated to an aqueous phase and then partitioned against an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to separate compounds based on their polarity. acs.orgapsnet.org This "defatting" step, often done with hexane, removes nonpolar lipids. apsnet.org

Initial Fractionation: Before the final purification by HPLC, the extract is typically subjected to preliminary fractionation to reduce its complexity. acs.org Flash chromatography over silica gel is a common method. apsnet.org The extract is loaded onto a silica gel column and eluted with a solvent gradient, such as a dichloromethane-methanol or acetonitrile-dichloromethane mixture, to separate the compounds into fractions of increasing polarity. nih.govapsnet.org These fractions are then analyzed (e.g., by TLC or analytical HPLC) to identify those containing this compound for further purification. nih.govapsnet.org

Chromatographic Methods (e.g., HPLC, Preparative HPLC, LC-MS-Guided Isolation)

Structural Elucidation Methods

Once a pure sample of this compound is obtained, its structure is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

NMR spectroscopy is the most powerful tool for determining the complete molecular structure of organic compounds like this compound in solution. mdpi.com It provides information on the chemical environment and connectivity of individual hydrogen (¹H) and carbon (¹³C) atoms. researchgate.net

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating which protons are adjacent to each other). researchgate.net For complex molecules like this compound, high-field NMR (e.g., 220 MHz or higher) is often necessary to resolve overlapping signals. capes.gov.br

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. acs.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. acs.org

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the full structure. acs.orgacs.org These experiments establish correlations between protons (COSY) and between protons and carbons (HMQC, HMBC), allowing for the unambiguous assignment of all signals and the confirmation of the carbon skeleton and the attachment of side chains. acs.org The stereochemistry of this compound, particularly in its complex macrocyclic side chain, has been a focus of NMR studies. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for the Roridin Macrocycle Core (as exemplified by Roridin A in CDCl₃)

| Position | δC (ppm) | δH (ppm) |

|---|---|---|

| 2 | 79.3 | 3.83 |

| 3 | 34.9 | 2.21, 2.46 |

| 4 | 74.4 | 5.61 |

| 5 | 41.5 | 2.05 |

| 6 | 43.1 | - |

| 7 | 27.9 | 1.83, 1.95 |

| 8 | 27.8 | 1.63, 1.73 |

| 9 | 139.7 | 5.48 |

| 10 | 118.3 | 5.86 |

| 11 | 65.6 | 4.19 |

| 12 | 64.9 | - |

| 13 | 47.1 | 2.80, 3.12 |

| 14 | 7.9 | 0.81 |

| 15 | 65.7 | 3.65, 3.90 |

| 16 | 20.7 | 1.77 |

Data adapted from a study on Roridin A, which shares the same core trichothecene (B1219388) structure. acs.org

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight. Techniques like electrospray ionization (ESI) and ion-spray are soft ionization methods that are well-suited for analyzing complex natural products like this compound. acs.orgdtic.mil

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. acs.org This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. HR-ESI-MS is a commonly used variant. mdpi.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. dtic.mil This provides structural information about the parent molecule. For this compound, analysis of the ammonium (B1175870) adduct (m/z 530) in the gas phase can yield characteristic daughter ions that serve as a structural fingerprint for detection and quantification. dtic.mil

While NMR and MS provide the bulk of the structural information, other spectroscopic methods offer complementary data, primarily about the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems (chromophores) within a molecule. libretexts.orglibretexts.org Roridins typically exhibit characteristic UV absorptions due to the α,β-unsaturated ester and diene moieties in the macrocyclic ring. For example, a related compound, 16-hydroxyroridin E, shows UV absorption maxima (λmax) at 218 and 258 nm, which is indicative of the dienoic ester system. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. lehigh.eduhaflonggovtcollege.ac.in In this compound, an IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, ester carbonyl (C=O) groups, carbon-carbon double bonds (C=C), and ether (C-O-C) linkages. lehigh.edu

X-ray Crystallography for Stereochemical Analysis

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional structure and absolute stereochemistry of complex molecules like this compound. This method provides precise atomic coordinates, allowing for the unequivocal assignment of chiral centers within the rigid tetracyclic trichothecene core and the flexible macrocyclic ester side chain.

In the study of macrocyclic trichothecenes, single-crystal X-ray diffraction (SCXRD) has been indispensable for resolving stereochemical ambiguities that are often challenging to determine solely through spectroscopic methods like NMR. For instance, X-ray analysis was pivotal in distinguishing between epimers such as Roridin A and Isororidin A, which differ only in the configuration at the C-13' position. asm.orgmdpi.comthermofisher.com The crystal structure of this compound itself has been used to establish its relative configuration, revealing how intra- and intermolecular C-H⋯O hydrogen bonds contribute to the formation of a stable network structure in its crystalline state. capes.gov.br

Research on closely related analogues further underscores the power of this technique. The analysis of this compound has focused on clarifying the stereochemistry of the sidechain, particularly at positions C-4′, C-5′, and C-6′, which are part of a five-membered ring. asm.org Furthermore, the proposed configuration of Roridin J, which is a C4'-hydroxy derivative of this compound, was confirmed through X-ray crystallographic analysis. nih.gov This collective body of work demonstrates that X-ray crystallography is a crucial tool for validating structures and providing the foundational stereochemical information necessary for structure-activity relationship studies and the development of other analytical methods. nih.govusda.gov

Detection and Quantification in Research Matrices

The detection and quantification of this compound in various research matrices, such as fungal cultures, environmental samples, and biological fluids, rely on a suite of sensitive and specific analytical techniques. These methods are essential for understanding its prevalence, biosynthesis, and biological activity.

Immunoassays (e.g., ELISA, with consideration of cross-reactivity)

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, cost-effective, and high-throughput method for screening large numbers of samples for mycotoxins. These assays are based on the specific binding of an antibody to the target antigen (this compound).

The development of an immunoassay requires the production of antibodies against the target molecule. For small molecules like roridins, the toxin is first conjugated to a larger carrier protein (e.g., human serum albumin) to make it immunogenic. asm.orgnih.gov Competitive ELISAs are commonly used, where the analyte in the sample competes with a labeled toxin (e.g., a horseradish peroxidase conjugate) for a limited number of antibody binding sites. A lower signal indicates a higher concentration of the toxin in the sample.

A critical consideration for immunoassays is cross-reactivity . annlabmed.org Since antibodies are raised against a specific structure, they may also bind to other structurally related compounds, leading to a potential overestimation of the target analyte's concentration. thermofisher.com Research on antibodies developed against Roridin A has shown significant cross-reactivity with other macrocyclic trichothecenes. For example, one polyclonal antibody showed relative cross-reactivity with Roridin J (41%), Verrucarin A (15%), and Satratoxin H (15%). asm.orgnih.gov Monoclonal antibodies can offer higher specificity, but cross-reactivity remains a factor. One monoclonal antibody (5G11) raised against Roridin A showed 100% reactivity with Roridin A, 43.8% with Roridin J, 18.9% with Satratoxin H, and 16.7% with Verrucarin A. capes.gov.br While a specific ELISA for this compound is not detailed in these studies, the data for Roridin A highlights that any immunoassay for one macrocyclic trichothecene will likely detect others, including this compound, to some degree. usda.gov Therefore, ELISA is primarily used as a screening tool, with positive results typically requiring confirmation by a more specific method like LC-MS/MS.

| Antibody Type | Compound | Relative Cross-Reactivity (%) | Reference |

|---|---|---|---|

| Polyclonal (Rabbit) | Roridin A | 100 | nih.gov |

| Roridin J | 41 | nih.gov | |

| Verrucarin A | 15 | nih.gov | |

| Satratoxin H | 15 | nih.gov | |

| Monoclonal (5G11) | Roridin A | 100 | capes.gov.br |

| Roridin J | 43.8 | capes.gov.br | |

| Verrucarin A | 16.7 | capes.gov.br | |

| Satratoxin G | 3.7 | capes.gov.br | |

| Satratoxin H | 18.9 | capes.gov.br |

Ecological and Environmental Relevance in Academic Research

Natural Occurrence and Distribution of Roridin (B1174069) H-Producing Fungi

The primary producer of Roridin H is the fungus Stachybotrys chartarum, a greenish-black mold often referred to as "black mold". envirobiomics.comhealthmatters.iorealtimelab.comusbiotek.com This species is part of a group of fungi, including genera like Myrothecium, Trichoderma, and Fusarium, known to produce various trichothecenes. envirobiomics.comwikipedia.orgnih.gov Stachybotrys is known to have different chemotypes; chemotype S strains are responsible for producing macrocyclic trichothecenes like this compound, satratoxins, and verrucarin J. nih.govmdpi.com

Stachybotrys chartarum is frequently isolated from indoor environments that have experienced water damage. mdpi.comufl.edu The fungus thrives on materials rich in cellulose (B213188) and low in nitrogen, which are common components of modern buildings. envirobiomics.com Its growth is a well-known indicator of significant moisture problems in buildings. researchgate.net

Research has documented the presence of S. chartarum and its associated mycotoxins, including this compound, on a variety of building materials. envirobiomics.comhealthmatters.iousbiotek.com These materials provide a suitable substrate for fungal colonization and toxin production, particularly under damp or wet conditions. realtimelab.comusbiotek.com The presence of these fungi and their metabolites is a key factor in "sick building syndrome," where building occupants experience health issues related to poor indoor air quality. healthmatters.io

Table 1: Building Materials Supporting Stachybotrys chartarum Growth and this compound Production

| Material Category | Specific Examples |

|---|---|

| Paper-Based | Wallpaper, Paper |

| Wood-Based | Wood fiber, Fiberboard |

| Gypsum | Gypsum board (drywall) |

| Ceiling Components | Ceiling tiles |

| HVAC System | Air conditioning ducts |

Source: envirobiomics.comhealthmatters.iorealtimelab.comusbiotek.comufl.edu

While most prominently known as an indoor contaminant, the fungi that produce trichothecenes are also found in agricultural settings. envirobiomics.comwikipedia.org Stachybotrys chartarum can be found on some agricultural materials. healthmatters.io Trichothecenes as a group are known contaminants of various grains like maize, wheat, and oats, as well as other plant-derived products. wikipedia.orgheraldopenaccess.us Fungal growth and subsequent mycotoxin production can occur on crops before harvest or during storage, especially under cool and moist conditions. heraldopenaccess.uswikipedia.org

In addition to crop contamination, this compound-producing fungi are found in natural soil and on decaying plant matter. nih.govufl.edu Research on plants of the Baccharis genus in Brazil found that macrocyclic trichothecenes, including roridins, were present in the plants and the soil in which they grew. apsnet.org This suggests that Baccharis plants may acquire these toxins from fungi in the soil. apsnet.org The study isolated Myrothecium spp., known producers of macrocyclic trichothecenes, from the soil and plant rhizospheres, indicating a potential source of the contamination. apsnet.org

Prevalence in Indoor Environments and Building Materials

Ecological Roles of this compound for Producing Organisms

Fungi produce secondary metabolites like this compound that are not essential for their basic survival but can provide a significant ecological advantage. usbiotek.comnih.gov These compounds play a role in mediating interactions with other organisms and enhancing the fungus's ability to thrive in its environment. nih.gov

In the complex environment of the plant rhizosphere (the area around plant roots), microorganisms compete for nutrients secreted by the plant, such as sugars and amino acids. scielo.org.mxnih.gov The production of toxic secondary metabolites is a key strategy in this competition. nih.gov Compounds like this compound can inhibit or eliminate competing microbes, securing more resources for the producing fungus. scielo.org.mx

Some studies suggest that trichothecenes can also directly interact with host plants. For instance, related roridins have been shown to induce plant defense mechanisms. scielo.org.mx The presence of roridins in Baccharis species, where they are concentrated in the flowers and seed heads, may serve an ecological purpose, potentially protecting the plant's reproductive parts from herbivores or pathogens. apsnet.org

Fungal virulence is the pathogen's ability to cause disease. numberanalytics.com Virulence factors can include toxins that damage host tissues or molecules that help the fungus evade host defenses. numberanalytics.comlibretexts.org Mycotoxins are considered virulence factors because their production can enhance the fungus's ability to colonize a substrate and overcome resistance from the host or competing organisms. frontiersin.org

The production of this compound and other potent trichothecenes by S. chartarum contributes to its competitive advantage. usbiotek.com By inhibiting protein synthesis in eukaryotic cells, these toxins are broadly cytotoxic, affecting surrounding microorganisms and the host plant or animal. healthmatters.iowikipedia.org This toxic action helps the fungus to establish itself and thrive, particularly in highly competitive environments like water-damaged materials or the soil. nih.govmdpi.com Studies on the bioherbicidal fungus Myrothecium verrucaria have investigated the role of the trichothecenes it produces as potential virulence factors against target weeds. usda.gov

Interactions with Host Plants and Microorganisms

Environmental Detection and Monitoring in Research Contexts

Detecting and quantifying this compound and other macrocyclic trichothecenes in the environment is crucial for research into exposure and ecological impact. Various analytical methods are employed for this purpose.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method used to identify and quantify individual mycotoxins, including this compound, in environmental samples. nih.govcms.pm This technique has been used to analyze building materials and dust for a wide range of microbial toxins. cms.pm

Enzyme-linked immunosorbent assays (ELISAs) are another common tool. nih.govusda.gov These immunoassays use antibodies that can recognize specific toxins or groups of related toxins. usda.gov ELISAs are valuable for screening large numbers of samples and have been used to detect airborne macrocyclic trichothecenes in buildings contaminated with S. chartarum and to assess trichothecene (B1219388) levels in plant tissues. usda.govasm.org

Environmental monitoring in research contexts involves sampling various media where this compound might be present.

Building Materials : Direct sampling of materials like drywall, wallpaper, and ceiling tiles. researchgate.netnih.gov

Dust : Analysis of settled house dust, which can accumulate mycotoxins over time. cms.pmnih.gov

Air : Use of high-volume air samplers to capture airborne fungal spores and toxin-containing particles. asm.orgnih.gov

These detection methods confirm the presence and concentration of this compound, helping researchers understand the extent of contamination in indoor environments and the potential for ecological interactions in agricultural and natural settings. nih.govasm.org